molecular formula C22H26N6O6S B1669621 (2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid CAS No. 256344-23-7

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid

Cat. No.: B1669621
CAS No.: 256344-23-7
M. Wt: 502.5 g/mol
InChI Key: YCUUATRLAVTNRY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid is a chemical compound known for its role as an oral platelet aggregation inhibitor. It is primarily used in scientific research to study platelet aggregation, which is a crucial process in blood clot formation .

Preparation Methods

The synthetic routes and reaction conditions for (2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid involve the use of substituted piperazones. The detailed synthetic pathway is outlined in the patent by Christophe Yue et al., which describes the preparation of substituted piperazones and their therapeutic uses . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.

Chemical Reactions Analysis

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used to study the mechanisms of platelet aggregation and the effects of various inhibitors.

    Biology: Helps in understanding the biological pathways involved in blood clot formation.

    Medicine: Potential therapeutic uses in preventing blood clots and related cardiovascular diseases.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid exerts its effects by inhibiting platelet aggregation. It targets specific receptors involved in the platelet aggregation pathway, thereby preventing the formation of blood clots. The molecular targets and pathways involved include the prostaglandin receptor and other related G protein-coupled receptors .

Comparison with Similar Compounds

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid is unique in its specific inhibition of platelet aggregation. Similar compounds include other platelet aggregation inhibitors like aspirin, clopidogrel, and ticagrelor. this compound is distinct due to its specific molecular targets and pathways .

Properties

CAS No.

256344-23-7

Molecular Formula

C22H26N6O6S

Molecular Weight

502.5 g/mol

IUPAC Name

(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C22H26N6O6S/c23-21(24)15-6-8-16(9-7-15)27-10-11-28(20(30)14-27)13-19(29)25-12-18(22(31)32)26-35(33,34)17-4-2-1-3-5-17/h1-9,18,26H,10-14H2,(H3,23,24)(H,25,29)(H,31,32)/t18-/m0/s1

InChI Key

YCUUATRLAVTNRY-SFHVURJKSA-N

Isomeric SMILES

C1CN(C(=O)CN1C2=CC=C(C=C2)C(=N)N)CC(=O)NC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC=C3

SMILES

C1CN(C(=O)CN1C2=CC=C(C=C2)C(=N)N)CC(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(C(=O)CN1C2=CC=C(C=C2)C(=N)N)CC(=O)NCC(C(=O)O)NS(=O)(=O)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CRL-42872 free base; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid
Reactant of Route 2
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid
Reactant of Route 5
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid
Reactant of Route 6
(2S)-2-(benzenesulfonamido)-3-[[2-[4-(4-carbamimidoylphenyl)-2-oxopiperazin-1-yl]acetyl]amino]propanoic acid

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